molecular formula C11H17O6P B14477329 Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 67622-75-7

Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B14477329
CAS No.: 67622-75-7
M. Wt: 276.22 g/mol
InChI Key: ZWKBZJYKMIXLKV-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that contains both hydroxyl and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to its combination of hydroxyl and phosphonate functional groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

67622-75-7

Molecular Formula

C11H17O6P

Molecular Weight

276.22 g/mol

IUPAC Name

2-[2-hydroxyethoxy-[hydroxy(phenyl)methyl]phosphoryl]oxyethanol

InChI

InChI=1S/C11H17O6P/c12-6-8-16-18(15,17-9-7-13)11(14)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

ZWKBZJYKMIXLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(OCCO)OCCO

Origin of Product

United States

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